molecular formula C38H52CaN2O8 B1662513 Mitiglinide calcium hydrate CAS No. 207844-01-7

Mitiglinide calcium hydrate

Cat. No.: B1662513
CAS No.: 207844-01-7
M. Wt: 704.9 g/mol
InChI Key: QEVLNUAVAONTEW-UZYHXJQGSA-L
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Description

S-21403, also known as mitiglinide, is a novel antidiabetic agent developed for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide works by stimulating insulin secretion from pancreatic beta-cells, thereby helping to regulate blood glucose levels .

Biochemical Analysis

Biochemical Properties

Mitiglinide calcium hydrate is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive potassium (K ATP) channels in pancreatic beta-cells . This interaction with the ATP-sensitive potassium channels is crucial for its function .

Cellular Effects

This compound influences cell function by stimulating insulin secretion in beta-cells . This process is achieved by closing off ATP-dependent potassium ion channels, leading to depolarization, which stimulates calcium influx through voltage-gated calcium channels .

Molecular Mechanism

The mechanism of action of this compound involves its binding to and blocking ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . High intracellular calcium subsequently triggers the exocytosis of insulin granules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully detailed in the available literature. It is known that this compound has a rapid onset and short duration of action, making it effective in improving postprandial hyperglycemia .

Dosage Effects in Animal Models

It is known that the insulinotropic effect of this compound is more potent than that of nateglinide, and it surpasses in controlling postprandial hyperglycemia in normal and diabetic animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolic process of insulin secretion .

Subcellular Localization

The subcellular localization of this compound is primarily at the ATP-sensitive potassium channels in pancreatic beta-cells . It binds to and blocks these channels, influencing the function of the beta-cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-21403 involves the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran to form the succinamic ester. This ester is then hydrogenated with hydrogen gas over palladium on carbon in ethanol to yield the final product .

Industrial Production Methods: Industrial production of S-21403 typically involves the preparation of its calcium salt form, mitiglinide calcium hydrate. This is achieved by mixing an organic solvent with mitiglinide calcium, heating it to a completely melted state, and then removing the solvent to obtain the novel crystal form .

Chemical Reactions Analysis

Types of Reactions: S-21403 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Hydrogenation reactions are used in its synthesis to reduce intermediates to the final product.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Reagents such as isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran.

Major Products Formed: The major product formed from these reactions is mitiglinide itself, along with its various intermediates and derivatives .

Scientific Research Applications

S-21403 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactions of meglitinide-class drugs.

    Biology: Research on its effects on pancreatic beta-cells and insulin secretion.

    Medicine: Development of new antidiabetic therapies and understanding the pharmacokinetics and pharmacodynamics of meglitinide drugs.

    Industry: Production of mitiglinide calcium hydrate for pharmaceutical use

Comparison with Similar Compounds

    Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.

    Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.

Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .

Properties

CAS No.

207844-01-7

Molecular Formula

C38H52CaN2O8

Molecular Weight

704.9 g/mol

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1

InChI Key

QEVLNUAVAONTEW-UZYHXJQGSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

207844-01-7

Synonyms

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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